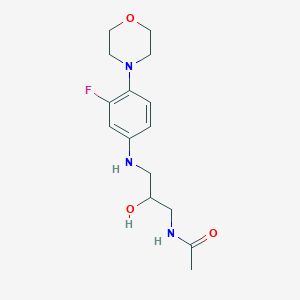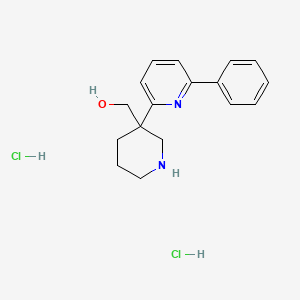
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenylpyridine moiety and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the phenylpyridine and methanol groups. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the phenylpyridine moiety.
Substitution: The phenylpyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenylpyridine moiety.
Aplicaciones Científicas De Investigación
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and phenylpyridine-containing molecules. Examples include:
Piperidinones: Compounds with a piperidine ring and a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Condensed Piperidines: Compounds with fused ring systems involving a piperidine ring.
Uniqueness
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is unique due to its specific substitution pattern and the presence of both a phenylpyridine moiety and a methanol group. This combination of features can confer unique biological and chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H22Cl2N2O |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
[3-(6-phenylpyridin-2-yl)piperidin-3-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C17H20N2O.2ClH/c20-13-17(10-5-11-18-12-17)16-9-4-8-15(19-16)14-6-2-1-3-7-14;;/h1-4,6-9,18,20H,5,10-13H2;2*1H |
Clave InChI |
SWLZFRBHIJFYNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CO)C2=CC=CC(=N2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)
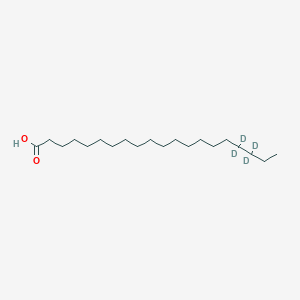

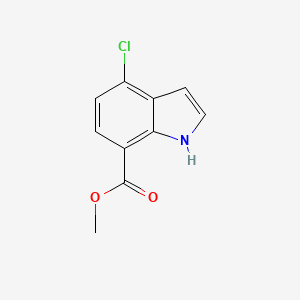
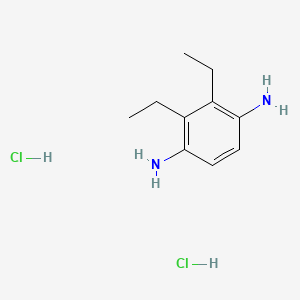
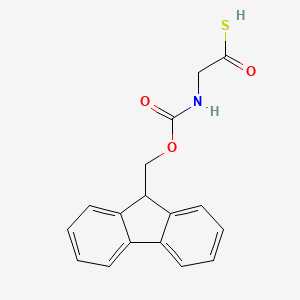
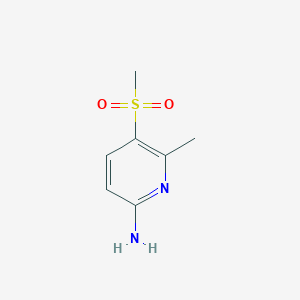
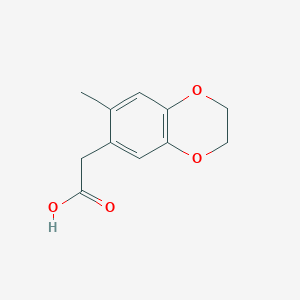
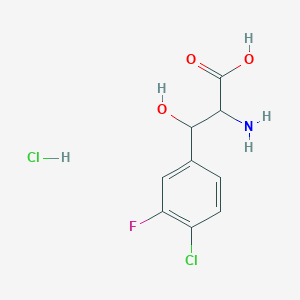
![Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride](/img/structure/B12312668.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12312673.png)
![(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)
